2-(7-bromo-9,9-dihexyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(7-bromo-9,9-dihexyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound featuring a fluorene core substituted with a bromo group and dihexyl chains. This compound is of significant interest in organic electronics and materials science due to its unique structural properties, which make it a valuable building block for the synthesis of advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-bromo-9,9-dihexyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Bromination of Fluorene: The starting material, 9,9-dihexylfluorene, undergoes bromination to introduce a bromo group at the 7-position. This reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of the Boronate Ester: The brominated fluorene is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., potassium acetate) to form the boronate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the fluorene core. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen atom using reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromo group can be substituted with various nucleophiles (e.g., amines, thiols) under conditions such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) with appropriate ligands and bases.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: 9,9-dihexylfluorene.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of complex organic molecules and polymers. Its boronate ester functionality makes it a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.
Biology
While direct biological applications are limited, derivatives of this compound can be used in the development of fluorescent probes and sensors for biological imaging and diagnostics.
Medicine
Potential medicinal applications include the design of drug delivery systems and therapeutic agents, particularly in the field of cancer research where fluorene derivatives have shown promise.
Industry
In industry, this compound is utilized in the production of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices
Mechanism of Action
The mechanism by which 2-(7-bromo-9,9-dihexyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its participation in cross-coupling reactions. The boronate ester group facilitates the formation of carbon-carbon bonds by interacting with palladium catalysts, leading to the formation of complex organic structures. The molecular targets and pathways involved include the activation of the boronate ester and the subsequent transmetalation and reductive elimination steps in the catalytic cycle.
Comparison with Similar Compounds
Similar Compounds
- 2-(7-bromo-9,9-dihexyl-9H-fluoren-2-yl)phenylboronic acid
- 2-(7-bromo-9,9-dihexyl-9H-fluoren-2-yl)boronic acid pinacol ester
- 9,9-dihexyl-2,7-dibromofluorene
Uniqueness
Compared to similar compounds, 2-(7-bromo-9,9-dihexyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers a unique combination of stability and reactivity. The presence of the boronate ester group enhances its utility in cross-coupling reactions, while the dihexyl chains improve solubility and processability in organic solvents. This makes it particularly advantageous for applications in organic electronics and materials science.
Properties
IUPAC Name |
2-(7-bromo-9,9-dihexylfluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44BBrO2/c1-7-9-11-13-19-31(20-14-12-10-8-2)27-21-23(32-34-29(3,4)30(5,6)35-32)15-17-25(27)26-18-16-24(33)22-28(26)31/h15-18,21-22H,7-14,19-20H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKNICCJRZRBGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(CCCCCC)CCCCCC)C=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44BBrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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